2-Methoxy-N-((1-methylpyrrolidin-2-yl)methyl)benzamide
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Overview
Description
2-Methoxy-N-((1-methylpyrrolidin-2-yl)methyl)benzamide is a chemical compound that belongs to the class of benzamides. It is characterized by the presence of a methoxy group attached to the benzene ring and a pyrrolidine moiety linked to the amide nitrogen. This compound is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-((1-methylpyrrolidin-2-yl)methyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 2-methoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amide Formation: The acid chloride is then reacted with N-((1-methylpyrrolidin-2-yl)methyl)amine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-((1-methylpyrrolidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents such as potassium permanganate (KMnO₄).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: 2-Hydroxy-N-((1-methylpyrrolidin-2-yl)methyl)benzamide.
Reduction: 2-Methoxy-N-((1-methylpyrrolidin-2-yl)methyl)aniline.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-N-((1-methylpyrrolidin-2-yl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-((1-methylpyrrolidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-N-((1-methylpyrrolidin-2-yl)methyl)aniline
- 2-Hydroxy-N-((1-methylpyrrolidin-2-yl)methyl)benzamide
- N-(1-Methylpyrrolidin-2-ylmethyl)-2,3-dimethoxybenzamide
Uniqueness
2-Methoxy-N-((1-methylpyrrolidin-2-yl)methyl)benzamide is unique due to its specific combination of a methoxy group and a pyrrolidine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
91487-95-5 |
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Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
2-methoxy-N-[(1-methylpyrrolidin-2-yl)methyl]benzamide |
InChI |
InChI=1S/C14H20N2O2/c1-16-9-5-6-11(16)10-15-14(17)12-7-3-4-8-13(12)18-2/h3-4,7-8,11H,5-6,9-10H2,1-2H3,(H,15,17) |
InChI Key |
AIIDZZQYRXQQOH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1CNC(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
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